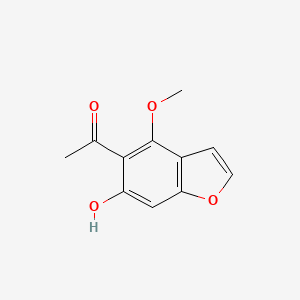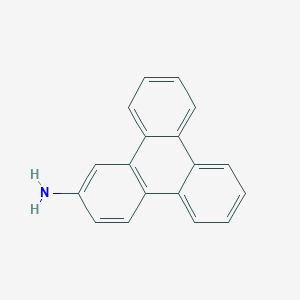
5-Bromo-2-(2,2-difluoroethoxy)pyridine
Overview
Description
5-Bromo-2-(2,2-difluoroethoxy)pyridine is an organic compound with the molecular formula C7H6BrF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and difluoroethoxy substituents, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)pyridine typically involves the bromination of 2-(2,2-difluoroethoxy)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides. Reduction reactions can also be performed to modify the difluoroethoxy group or the pyridine ring itself.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Pyridine N-oxides from oxidation reactions.
- Reduced derivatives of the original compound.
Scientific Research Applications
5-Bromo-2-(2,2-difluoroethoxy)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoroethoxy groups can enhance binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms, affecting various biochemical pathways.
Comparison with Similar Compounds
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar in structure but with a trifluoroethoxy group instead of a difluoroethoxy group.
5-Bromo-2-fluoropyridine: Lacks the ethoxy group, making it less bulky and potentially less reactive.
5-Bromo-2-(dimethoxymethyl)pyridine: Contains a dimethoxymethyl group, which significantly alters its chemical properties and reactivity.
Uniqueness: 5-Bromo-2-(2,2-difluoroethoxy)pyridine is unique due to the presence of both bromine and difluoroethoxy groups, which confer distinct electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C7H6BrF2NO |
|---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
5-bromo-2-(2,2-difluoroethoxy)pyridine |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-1-2-7(11-3-5)12-4-6(9)10/h1-3,6H,4H2 |
InChI Key |
XSHZGHVZPLZCIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)OCC(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(2-iodoethyl)-](/img/structure/B8781557.png)








![Ethyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8781567.png)




